molecular formula C9H8ClN3O2 B13924352 Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate

Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate

Cat. No.: B13924352
M. Wt: 225.63 g/mol
InChI Key: LMGSZJPKARZAPN-UHFFFAOYSA-N
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Description

Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-B]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridazine with ethyl imidate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, ammonia, or thiourea can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide.

Scientific Research Applications

Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, antifungal agents, and anti-inflammatory drugs.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
  • Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine

Uniqueness

Ethyl 2-chloroimidazo[1,5-B]pyridazine-5-carboxylate is unique due to its specific substitution pattern and the position of the chlorine atom. This unique structure imparts distinct biological activities and makes it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 2-chloroimidazo[1,5-b]pyridazine-5-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-6-3-4-7(10)12-13(6)5-11-8/h3-5H,2H2,1H3

InChI Key

LMGSZJPKARZAPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=NN2C=N1)Cl

Origin of Product

United States

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